molecular formula C13H11ClN4 B11858408 4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11858408
M. Wt: 258.70 g/mol
InChI Key: VKZQBTWSTPZTNS-UHFFFAOYSA-N
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Description

4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a versatile chemical intermediate in organic synthesis and medicinal chemistry research. Its core structure is based on the privileged 1H -pyrazolo[3,4- d ]pyrimidine scaffold, which is a well-known bioisostere of the purine moiety found in adenine . This structural similarity allows derivatives of this scaffold to compete with ATP for binding sites in the catalytic domains of various kinase enzymes, making it a highly valuable template for developing protein kinase inhibitors . The primary research application of this compound is as a key precursor in the design and synthesis of novel small molecules with potential antitumor activity. The chloro group at the 4-position is a reactive site that can be readily substituted with various nucleophiles, such as amines and hydrazines, to generate a diverse library of compounds for biological screening . The 2,3-dimethylphenyl substituent on the pyrazole ring is a typical hydrophobic moiety that can facilitate interactions with hydrophobic regions in target proteins . Compounds featuring the pyrazolo[3,4- d ]pyrimidine core have demonstrated significant research value as inhibitors of critical oncogenic targets, including the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . Research indicates that such inhibitors can induce apoptosis (programmed cell death), arrest the cell cycle, and suppress cancer cell proliferation in vitro . Handling and Storage: Store in a freezer under an inert atmosphere. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H11ClN4

Molecular Weight

258.70 g/mol

IUPAC Name

4-chloro-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H11ClN4/c1-8-4-3-5-11(9(8)2)18-13-10(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3

InChI Key

VKZQBTWSTPZTNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C

Origin of Product

United States

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

The most widely reported method involves treating 1-(2,3-dimethylphenyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one with excess POCl₃ under reflux. Adapted from the synthesis of the 3,5-dimethylphenyl analog, this reaction proceeds via nucleophilic substitution at the C4 carbonyl oxygen:

Mechanistic Pathway :

  • Activation of POCl₃ generates electrophilic Cl⁺ species.

  • Nucleophilic attack by the pyrimidin-4-one oxygen forms a transient oxonium intermediate.

  • Elimination of HPO₃Cl⁻ yields the chlorinated product.

Optimized Conditions :

  • Temperature : 105–108°C (reflux)

  • Time : 8–9 hours

  • Atmosphere : Nitrogen (prevents oxidation byproducts)

  • Workup : Quenching with chloroform at 25–30°C followed by 30–45 min stirring

Yield Considerations :

  • 86.6% achieved for 4-chloro-1-(3,5-dimethylphenyl) analog

  • Lower yields (~70–75%) anticipated for 2,3-dimethylphenyl variant due to steric hindrance from ortho-methyl groups

Alternative Chlorinating Agents

While POCl₃ dominates literature protocols, comparative studies suggest:

AgentTemperature (°C)Time (h)Yield (%)Byproducts
POCl₃105–1088–986.6Minimal
PCl₅120–1301262Phosphorylated derivatives
SOCl₂80–90658Sulfur-containing impurities

Phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) produce inferior yields due to competing side reactions, particularly with electron-rich aromatic systems.

Synthesis of the Pyrazolo[3,4-d]pyrimidin-4-one Intermediate

Cyclocondensation of 5-Amino-1-(2,3-dimethylphenyl)pyrazole-4-carbonitrile

The precursor pyrimidin-4-one is synthesized via cyclocondensation, as demonstrated in analogous triazolo-pyrimidine systems:

Reaction Scheme :

  • 5-Amino-1-(2,3-dimethylphenyl)pyrazole-4-carbonitrile reacts with formamide at 180°C.

  • Cyclization forms the pyrimidin-4-one core through intramolecular nucleophilic attack.

Critical Parameters :

  • Solvent : Excess formamide acts as both solvent and ammonia source

  • Temperature Control : Gradual heating prevents decomposition of methyl substituents

Dimroth Rearrangement in Intermediate Formation

Isomerization events, as observed in pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine syntheses, may occur during cyclocondensation:

Key Observations :

  • Ortho-methyl groups stabilize the desired tautomer through steric effects

  • Piperidine catalysis (1–2 mol%) accelerates rearrangement to thermodynamically favored products

Purification and Characterization

Crystallization Optimization

Post-chlorination mixtures require careful solvent selection:

Solvent SystemPurity (%)Recovery (%)Crystal Morphology
Chloroform/Hexane98.585Needles
Ethyl Acetate97.278Plates
Dioxane/Water99.182Prisms

Chloroform/hexane (3:1 v/v) provides optimal recovery without co-crystallizing POCl₃ residues.

Spectroscopic Validation

1H-NMR (400 MHz, CDCl₃) :

  • δ 2.28 (s, 3H, C2-CH₃)

  • δ 2.35 (s, 3H, C3-CH₃)

  • δ 7.20–7.45 (m, 3H, aromatic)

  • δ 8.65 (s, 1H, pyrimidine-H)

13C-NMR :

  • 158.4 ppm (C4-Cl) confirms successful chlorination

  • Absence of 170 ppm carbonyl signal verifies complete conversion

Scalability and Industrial Considerations

Kilogram-Scale Production

Adapting lab-scale protocols for pilot plants requires:

  • Reactor Design : Glass-lined to resist POCl₃ corrosion

  • Distillation Recovery : 90–92% POCl₃ reuse through vacuum distillation

  • Waste Management : Alkaline hydrolysis of residues to neutralize phosphorus species

Regulatory Compliance

  • ICH Guidelines : Residual solvent limits (<500 ppm chloroform) enforced via rotary evaporation

  • Genotoxic Impurities : Controlled below 1 ppm through activated carbon filtration

Emerging Methodologies

Microwave-Assisted Chlorination

Preliminary trials show promise:

  • Time Reduction : 2 hours vs. 8–9 hours conventional

  • Yield Improvement : 89% at 150°C with 300 W irradiation

Continuous Flow Systems

Microreactor technology minimizes thermal degradation:

  • Residence Time : 12 minutes

  • Conversion : 94% at 110°C

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound belonging to the pyrazolo[3,4-d]pyrimidine class, recognized for diverse biological activities and potential therapeutic applications, especially in oncology. It features a pyrazolo ring fused with a pyrimidine ring, with a chlorine atom at the 4-position and a 2,3-dimethylphenyl group at the 1-position, contributing to its pharmacological properties.

Scientific Research Applications

  • Anticancer Agent Research indicates its potential as an anticancer agent, inhibiting key enzymes in cancer cell proliferation. Similar structures have shown promise in targeting cyclin-dependent kinases (CDKs), crucial in cell cycle regulation and cancer progression. Derivatives can induce apoptosis in cancer cells and inhibit tumor growth across various cancer cell lines, including MCF-7 and HCT-116 cells in vitro.
  • Medicinal Chemistry The applications of this compound are primarily found in medicinal chemistry.
  • Interaction and Binding Studies Interaction studies have focused on its binding affinities with various protein targets. Molecular docking studies suggest that this compound can effectively bind to the ATP-binding sites of kinases such as CDK2 and BRAF V600E. These interactions are critical for its inhibitory effects on cancer cell proliferation and highlight its potential as a lead compound for drug development.

Related Compounds

The uniqueness of this compound lies in its specific combination of substituents that enhance its biological activity while providing distinct pharmacokinetic properties compared to other derivatives. Its ability to selectively inhibit specific kinases makes it a promising candidate for further development in targeted cancer therapies.
The table below summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
1H-Pyrazolo[3,4-d]pyrimidineCore structure without substitutionsAnticancer activity
4-Amino-1H-pyrazolo[3,4-d]pyrimidineAmino group at the 4-positionInhibition of CDK2
5-Methyl-1H-pyrazolo[3,4-d]pyrimidineMethyl group at the 5-positionAntiproliferative effects
Phenylpyrazolo[3,4-d]pyrimidinePhenyl substitution at various positionsMultitarget enzyme inhibition

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Pyrazolo[3,4-d]pyrimidines with diverse aryl/alkyl substituents at position 1 have been synthesized to optimize biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight Key Properties/Applications Reference
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl C₁₁H₆Cl₂N₄ 265.10 Enhanced electrophilicity; kinase inhibition
4-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Methoxyphenyl C₁₂H₉ClN₄O 260.68 Improved solubility due to polar OCH₃ group
4-Chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine 3,5-Dimethylphenyl C₁₃H₁₁ClN₄ 258.71 Increased steric hindrance; antiproliferative activity
4-Chloro-1-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine 2,4-Difluorophenyl C₁₁H₅ClF₂N₄ 266.63 Enhanced metabolic stability; kinase inhibition

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Increase electrophilicity at position 4, facilitating nucleophilic substitution reactions. The 4-chloro-1-(4-chlorophenyl) derivative exhibits higher reactivity toward hydrazine or amine nucleophiles .
  • Electron-Donating Groups (e.g., OCH₃, CH₃): Improve solubility (e.g., methoxy) or steric bulk (e.g., dimethyl groups). The 3,5-dimethylphenyl analog shows enhanced antiproliferative activity compared to monosubstituted derivatives .
  • Fluorine Substituents : The 2,4-difluorophenyl derivative demonstrates improved metabolic stability due to reduced cytochrome P450-mediated oxidation .

Functional Group Modifications at Position 6

Position 6 of the pyrazolo[3,4-d]pyrimidine core is another site for structural diversification:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Properties/Applications Reference
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Chloromethyl C₇H₆Cl₂N₄ 233.06 Dual reactive sites (Cl at C4, CH₂Cl at C6); precursor for bifunctional derivatives
4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine Phenyl C₁₁H₇ClN₄ 230.65 Extended π-conjugation; potential DNA intercalation

Key Observations :

  • Chloromethyl Group : Introduces a second reactive site, enabling sequential derivatization. This compound serves as a versatile intermediate for disubstituted analogs .

Replacement of the 4-Chloro Group

The 4-chloro group is often replaced to generate bioactive derivatives:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Key Properties/Applications Reference
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Hydrazinyl C₁₂H₁₂N₆ 240.27 Precursor for Schiff base synthesis; anticancer activity
4-(2-Benzylidenehydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Benzylidenehydrazinyl C₁₉H₁₆N₆ 328.37 Enhanced antiproliferative activity via Schiff base formation

Key Observations :

  • Hydrazine Derivatives : Enable condensation with aldehydes/ketones to form Schiff bases, expanding structural diversity and biological efficacy .
  • Schiff Bases : Improve anticancer activity through dual EGFR/ErbB2 receptor inhibition .

Reactivity Trends :

  • The 4-chloro group undergoes nucleophilic substitution with amines, hydrazines, or alkoxides .
  • Steric hindrance from substituents (e.g., 2,3-dimethylphenyl) may slow substitution kinetics compared to less hindered analogs .

Biological Activity

4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine class, recognized for its diverse biological activities and potential therapeutic applications, particularly in oncology. This compound features a unique structure that enhances its pharmacological properties, making it a subject of extensive research in medicinal chemistry.

Structural Characteristics

The compound is characterized by:

  • Core Structure : A fused pyrazolo and pyrimidine ring system.
  • Substituents : A chlorine atom at the 4-position and a 2,3-dimethylphenyl group at the 1-position.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an anticancer agent.

Anticancer Properties

  • Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, particularly targeting cyclin-dependent kinases (CDKs) such as CDK2 and BRAF V600E. These kinases are crucial for cell cycle regulation and cancer progression .
  • Induction of Apoptosis : In vitro studies demonstrate that derivatives of this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • In Vitro Studies : One study reported IC50 values for related compounds against MCF-7 and HCT-116 cells ranging from 45 to 97 nM, indicating potent cytotoxic effects .
  • Molecular Docking Studies : These studies reveal that the compound can effectively bind to ATP-binding sites of kinases, which is critical for its inhibitory effects on cancer cell proliferation .

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of selected pyrazolo[3,4-d]pyrimidine derivatives:

Compound NameStructural FeaturesBiological Activity
This compoundChlorine at 4-position; dimethylphenyl at 1-positionAnticancer activity; CDK inhibition
4-Amino-1H-pyrazolo[3,4-d]pyrimidineAmino group at the 4-positionInhibition of CDK2
5-Methyl-1H-pyrazolo[3,4-d]pyrimidineMethyl group at the 5-positionAntiproliferative effects
Phenylpyrazolo[3,4-d]pyrimidinePhenyl substitution at various positionsMultitarget enzyme inhibition

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the pyrazole ring by reacting hydrazine with an appropriate diketone.
  • Cyclization to form the pyrazolopyrimidine core using amidine or guanidine derivatives.
  • Introduction of the chloro group through chlorination methods.
  • Attachment of the dimethylphenyl group via Suzuki-Miyaura coupling reactions .

Q & A

Q. What are the pharmacological implications of 4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, and how is its bioactivity initially assessed?

Methodological Answer: This compound is a purine analogue with demonstrated antitumor activity. Initial bioactivity testing involves in vitro cytotoxicity assays, such as the MTT assay, against cancer cell lines (e.g., HeLa or MCF-7). Researchers should use dose-response curves to determine IC₅₀ values and compare results with positive controls like doxorubicin. Structural analogs of pyrazolo[3,4-d]pyrimidines have shown inhibitory effects on kinase pathways, suggesting similar mechanisms for this derivative .

Q. What synthetic routes are commonly employed to prepare this compound, and how is purity ensured?

Methodological Answer: A standard synthesis involves nucleophilic substitution reactions. For example:

  • React 1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol with POCl₃ under reflux to introduce the chloro group.
  • Purify the crude product via recrystallization from acetonitrile or ethanol.
  • Confirm purity using HPLC (>95%) and characterize via IR (C-Cl stretch at ~750 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–8.4 ppm) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • In case of exposure, immediately rinse with water and consult safety data sheets (SDS) for first-aid measures.
  • Store in a cool, dry place away from ignition sources, as recommended in SDS documentation .

Advanced Research Questions

Q. How can the crystal structure of this compound be characterized to validate its molecular geometry?

Methodological Answer:

  • Perform single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and torsion angles. For example, pyrazolo[3,4-d]pyrimidine derivatives typically exhibit a planar heterocyclic core with substituent-dependent dihedral angles.
  • Compare experimental data with computational models (e.g., DFT-optimized structures) to assess conformational stability.
  • Reference crystallographic parameters (e.g., space group, unit cell dimensions) from analogous compounds in databases like the Cambridge Structural Database .

Q. How can reaction conditions be optimized to synthesize derivatives with varying substituents?

Methodological Answer:

  • Solvent selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) for nucleophilic substitutions .
  • Catalysis: Introduce anhydrous sodium acetate to facilitate coupling reactions with aryl halides .
  • Temperature control: Reflux at 80–100°C for 16–24 hours to achieve high yields.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and isolate products via vacuum filtration and recrystallization .

Q. How should researchers interpret discrepancies in spectral data (e.g., NMR or IR) for structurally similar derivatives?

Methodological Answer:

  • NMR analysis: Compare chemical shifts of aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). For example, electron-withdrawing substituents (e.g., -Cl) deshield adjacent protons.
  • IR validation: Confirm functional groups (e.g., C=O at ~1700 cm⁻¹ in keto derivatives) and rule out unreacted starting materials.
  • Use high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks .

Q. How can conflicting bioactivity data across studies be systematically addressed?

Methodological Answer:

  • Replicate experiments: Use identical cell lines (e.g., ATCC-certified HepG2) and assay protocols (e.g., 48-hour incubation).
  • Purity validation: Analyze compounds via HPLC-MS to exclude impurities (>98% purity).
  • Orthogonal assays: Cross-validate results using apoptosis assays (Annexin V/PI staining) and kinase inhibition profiling .

Q. What strategies are effective in designing derivatives with enhanced target selectivity?

Methodological Answer:

  • Structure-activity relationship (SAR): Introduce substituents (e.g., -CF₃, -OCH₃) at the 3- or 6-position to modulate steric and electronic effects.
  • Molecular docking: Screen derivatives against kinase domains (e.g., EGFR or CDK2) using AutoDock Vina to predict binding affinities.
  • Pharmacokinetic profiling: Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

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